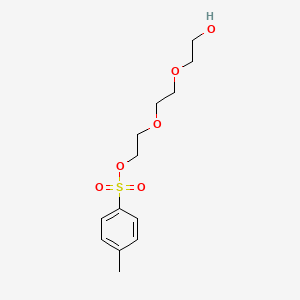

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

Le Tos-PEG3, également connu sous le nom de tosyl-polyéthylène glycol 3, est un linker à base de polyéthylène glycol utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTAC) et d'autres bioconjugués. Il est composé d'un espaceur de polyéthylène glycol flanqué de groupes tosyle, qui améliorent sa solubilité et sa biodisponibilité. Ce composé est particulièrement précieux dans la recherche et le développement pharmaceutique en raison de sa bifonctionnalité, qui facilite la fixation des principes pharmaceutiques actifs aux supports ou aux entités de ciblage .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Tos-PEG3 implique généralement la réaction du polyéthylène glycol avec du chlorure de p-toluènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est effectuée dans des conditions anhydres afin d'éviter l'hydrolyse du chlorure de tosyle. Le schéma réactionnel général est le suivant : [ \text{HO-PEG-OH} + 2 \text{TsCl} \rightarrow \text{Ts-PEG-Ts} + 2 \text{HCl} ]

Méthodes de production industrielle : Dans un contexte industriel, la production du Tos-PEG3 implique des réactions en batch à grande échelle avec un contrôle strict des conditions réactionnelles afin de garantir une grande pureté et un rendement élevé. Le processus comprend :

- Dissolution du polyéthylène glycol dans du dichlorométhane anhydre.

- Ajout de chlorure de p-toluènesulfonyle et d'une base.

- Agitation du mélange réactionnel à température ambiante ou à des températures légèrement plus élevées.

- Purification du produit par recristallisation ou chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : Le Tos-PEG3 subit principalement des réactions de substitution nucléophile en raison de la présence de groupes tosyle, qui sont d'excellents groupes partants. Les réactions courantes comprennent :

Réactions de substitution : Le Tos-PEG3 réagit avec des nucléophiles tels que les amines, les thiols et les alcools pour former des dérivés correspondants.

Réactions de réduction : Le Tos-PEG3 peut être réduit pour former des dérivés de polyéthylène glycol à terminaison hydroxyle.

Réactifs et conditions courants :

Nucléophiles : Amines, thiols, alcools.

Solvants : Dichlorométhane, diméthylsulfoxyde, éthanol.

Conditions : Température ambiante à des températures légèrement plus élevées, conditions anhydres.

Produits principaux :

Dérivés d'amines : Formés par réaction avec des amines.

Dérivés de thiols : Formés par réaction avec des thiols.

Dérivés d'alcools : Formés par réaction avec des alcools

4. Applications de la recherche scientifique

Le Tos-PEG3 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme linker dans la synthèse de PROTAC, qui sont des molécules conçues pour dégrader des protéines spécifiques au sein des cellules.

Biologie : Employé dans la conjugaison de biomolécules, telles que les peptides et les oligonucléotides, pour améliorer leur solubilité et leur stabilité.

Médecine : Utilisé dans les systèmes d'administration de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique des principes pharmaceutiques actifs.

Industrie : Appliqué dans le développement de revêtements fonctionnels et de nouveaux matériaux, ainsi que dans la recherche en culture cellulaire et en nanotechnologie .

5. Mécanisme d'action

Le Tos-PEG3 fonctionne comme un linker dans les PROTAC, qui exploitent le système ubiquitine-protéasome intracellulaire pour dégrader sélectivement les protéines cibles. Le mécanisme implique :

Liaison : Une extrémité de la molécule PROTAC se lie à la protéine cible, tandis que l'autre extrémité se lie à une ligase E3 de l'ubiquitine.

Ubiquitination : La ligase E3 de l'ubiquitine marque la protéine cible avec des molécules d'ubiquitine.

Dégradation : La protéine ubiquitinée est reconnue et dégradée par le protéasome, ce qui conduit à l'élimination sélective de la protéine cible de la cellule

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a radioligand in PET imaging, particularly for targeting neurofibrillary tangles associated with Alzheimer's disease. Its ability to form stable complexes with biological targets makes it a candidate for developing imaging agents that can help in early diagnosis and monitoring of neurodegenerative diseases .

Polymer Science

Due to its ether functionalities, this compound can be utilized in the synthesis of polyethylene glycol derivatives, which are widely used as surfactants and emulsifiers in pharmaceutical formulations. The sulfonate group enhances solubility and biocompatibility, making it suitable for drug delivery systems .

Bioconjugation Techniques

The presence of a sulfonate group allows for efficient coupling reactions with various biomolecules, such as proteins and nucleic acids. This property is particularly useful in the development of targeted therapies and diagnostics where precise delivery of therapeutic agents is essential .

Case Study 1: Development of PET Radioligands

In a study focused on the development of PET radioligands for Alzheimer's disease, researchers synthesized derivatives of the compound to evaluate their binding affinity to tau proteins. The results indicated that modifications to the sulfonate moiety could enhance binding properties, thereby improving imaging capabilities .

Case Study 2: Synthesis of Biocompatible Polymers

A research team explored the use of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in creating biocompatible polymers for drug delivery applications. The study demonstrated that incorporating this compound into polymer matrices significantly improved the release profiles of encapsulated drugs while maintaining biocompatibility .

Mécanisme D'action

Tos-PEG3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

Binding: One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase.

Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein from the cell

Comparaison Avec Des Composés Similaires

Le Tos-PEG3 est unique en raison de sa bifonctionnalité et de la présence de groupes tosyle, ce qui le rend très réactif et polyvalent. Les composés similaires comprennent :

Tos-PEG2 : Un linker de polyéthylène glycol plus court présentant des propriétés similaires mais une solubilité et une flexibilité réduites.

Tos-PEG4 : Un linker de polyéthylène glycol plus long qui offre une solubilité et une flexibilité accrues mais peut être moins efficace dans certaines applications.

Tos-PEG3-CH2COOH : Un dérivé avec un groupe carboxyle, offrant une fonctionnalité supplémentaire pour la conjugaison avec des biomolécules .

Le Tos-PEG3 se distingue par son équilibre optimal entre solubilité, réactivité et polyvalence, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, commonly referred to as Tos-PEG3 , is a compound that has garnered attention for its potential biological activities. As a sulfonate derivative of polyethylene glycol (PEG), it possesses unique physicochemical properties that may influence its interactions in biological systems. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive understanding of its effects.

- Molecular Formula : C₁₄H₁₈O₅S

- Molecular Weight : 304.36 g/mol

- CAS Number : 77544-68-4

- Purity : >95% (HPLC) .

The biological activity of this compound is primarily attributed to its ability to modulate cellular processes through interactions with various biomolecules. It is hypothesized to function as a linker in bioconjugation applications, facilitating the delivery of therapeutic agents or probes to specific cellular targets.

Case Studies and Research Findings

-

Cellular Uptake and Toxicity :

- A study examining the cellular uptake of PEGylated compounds found that the introduction of sulfonate groups can enhance solubility and stability in biological fluids, leading to increased cellular uptake without significant cytotoxicity .

- The compound demonstrated low toxicity profiles in vitro, making it a promising candidate for drug delivery systems.

-

Inhibition Studies :

- Research indicated that derivatives of sulfonated PEG compounds can inhibit certain enzymatic activities, particularly those involved in inflammatory pathways . The inhibition mechanism appears to involve competitive binding to active sites on enzymes, thereby reducing their activity.

- A specific study highlighted the potential of sulfonated PEGs in inhibiting matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

Data Table: Biological Activities

Propriétés

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCRUOTLCQWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448199 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-68-4 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.